molecular formula C9H13N3 B6497830 N-cyclobutyl-2-methylpyrimidin-4-amine CAS No. 1341103-81-8

N-cyclobutyl-2-methylpyrimidin-4-amine

Cat. No.: B6497830
CAS No.: 1341103-81-8
M. Wt: 163.22 g/mol
InChI Key: WBIPDPTZHSWDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-2-methylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a cyclobutyl group attached to the nitrogen atom at position 1 and a methyl group at position 2 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutylamine with 2-methyl-4-chloropyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group displaces the chlorine atom, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The pyrimidine ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.

Major Products:

    Oxidation: Products include N-cyclobutyl-2-formylpyrimidin-4-amine or N-cyclobutyl-2-carboxypyrimidin-4-amine.

    Reduction: Products include various reduced derivatives of the original compound.

    Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

N-cyclobutyl-2-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    N-cyclobutyl-2-methylpyrimidin-4-amine derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.

    Other pyrimidine derivatives: Compounds such as 2-aminopyrimidine, 4-aminopyrimidine, and their various substituted forms.

Uniqueness: this compound is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclobutyl-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-10-6-5-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIPDPTZHSWDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.